

# A cost-effectiveness analysis of Targinact compared to traditional opioids

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# Targinact vs. Traditional Opioids: A Cost-Effectiveness Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of **Targinact**® (prolonged-release oxycodone/naloxone) against traditional opioids for the management of severe pain, with a focus on opioid-induced constipation (OIC). The information presented is based on published clinical trials and economic evaluations, offering a comprehensive overview for research and development professionals.

## **Executive Summary**

**Targinact** is a combination product designed to provide analgesia through the systemic action of oxycodone, an opioid agonist, while mitigating opioid-induced constipation via the local action of naloxone, an opioid antagonist, in the gut.[1][2][3] Economic evaluations from various healthcare systems consistently demonstrate that while **Targinact** may have a higher acquisition cost compared to traditional opioids like prolonged-release (PR) oxycodone alone, it can be a cost-effective option. This is primarily due to improved quality of life and reduced costs associated with managing OIC.

#### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from various cost-effectiveness analyses. These studies typically compare **Targinact** with PR oxycodone in patients with moderate-to-severe non-malignant pain and OIC.

Table 1: Incremental Cost-Effectiveness Ratios (ICERs) of Targinact vs. PR Oxycodone

Study (Country)	Time Horizon	Incremental Cost	Incremental QALYs Gained	ICER
Dunlop et al. (UK)[4]	301 days	£159.68	0.0273	£5,841.56 per QALY
NCPE (Ireland) [5]	301 days	-	~0.0176 - 0.030	€14,808 - €18,607 per QALY
Anonymous (Canada)[6][7][8]	1 Year	Higher for Targinact	Higher for Targinact	\$2,178 - \$7,732 per QALY

Table 2: Key Clinical and Economic Inputs from Selected Studies



Parameter	Dunlop et al. (UK) [4]	NCPE (Ireland)[5]	Anonymous (Canada)[6][7]
Patient Population	Moderate-to-severe non-malignant pain with OIC	Severe non-malignant pain	Moderate-to-severe chronic pain (malignant and non-malignant) with OIC
Intervention	Targinact (Oxycodone/Naloxone PR)	Targinact (Oxycodone/Naloxone PR)	Targinact (Oxycodone/Naloxone PR)
Comparator	Oxycodone PR	Oxycodone PR	Oxycodone CR
Primary Efficacy Outcome	Bowel Function Index (BFI)	Bowel Function Index (BFI)	OIC rates
Utility Measure	EQ-5D (mapped from SF-36)	SF-6D (derived from SF-36)	QALYs derived from OIC rates
Cost Components	Drug acquisition, laxative use, other OIC management costs	Drug acquisition, laxative use	Drug acquisition, rescue laxatives, other OIC management costs

#### **Experimental Protocols**

The cost-effectiveness analyses are predominantly based on data from randomized controlled trials (RCTs). The general methodology of these pivotal trials is outlined below.

Study Design: Most studies were multicenter, randomized, double-blind, parallel-group controlled trials with a duration of 12 weeks.[9]

Patient Population: Patients included were typically adults with moderate-to-severe, chronic, non-malignant pain requiring long-term opioid therapy. A key inclusion criterion was the presence of opioid-induced constipation.

Intervention and Comparator: The intervention group received prolonged-release oxycodone/naloxone tablets (**Targinact**). The comparator group received prolonged-release



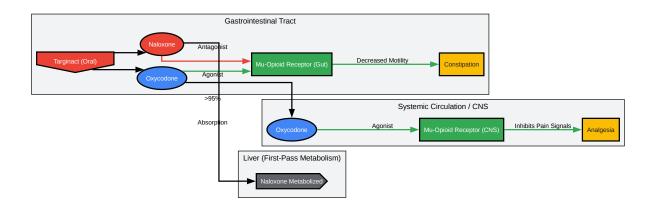
oxycodone tablets. Doses were titrated to achieve optimal pain control.

Primary and Secondary Outcome Measures:

- Primary Outcome: The most common primary endpoint was the change from baseline in the Bowel Function Index (BFI), a patient-reported outcome measuring the ease of defecation, feeling of incomplete evacuation, and personal judgment of constipation.[9]
- Secondary Outcomes: These often included pain intensity scores (e.g., Numeric Rating Scale), use of rescue medication for pain, laxative use, and quality of life assessments (e.g., SF-36).

## Signaling Pathways and Experimental Workflows Signaling Pathway of Targinact

The dual action of **Targinact** is dependent on the distinct sites of action of its components. Oxycodone exerts its analgesic effect centrally, while naloxone acts peripherally in the gastrointestinal tract.



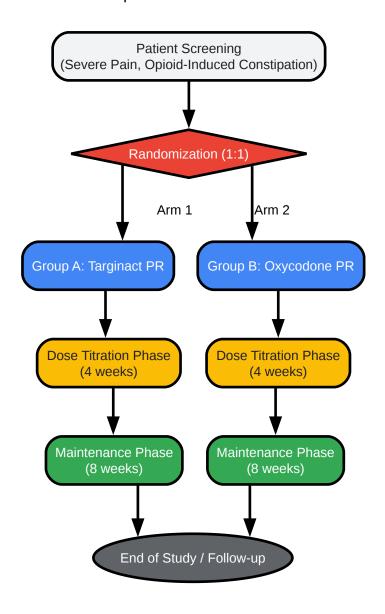


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Caption: Mechanism of Action of **Targinact**.

#### **Typical Clinical Trial Workflow**

The following diagram illustrates a typical patient flow in a randomized controlled trial comparing **Targinact** to a traditional opioid.



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Caption: Patient Flow in a Comparative Clinical Trial.



#### Conclusion

The evidence suggests that **Targinact** is a clinically effective analgesic with a favorable side-effect profile concerning opioid-induced constipation.[10] Economic models indicate that despite higher drug acquisition costs, **Targinact** can be a cost-effective treatment option in patients with severe pain and OIC, primarily by improving quality of life and reducing the healthcare resource utilization associated with managing constipation.[4][6][7] However, the cost-effectiveness is sensitive to factors such as the price of the comparator opioid and the utility values assigned to different health states.[5] For drug development professionals, these findings highlight the value of developing therapies that address not only the primary condition but also significant treatment-related side effects, which can have a substantial impact on patient quality of life and overall healthcare costs.

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